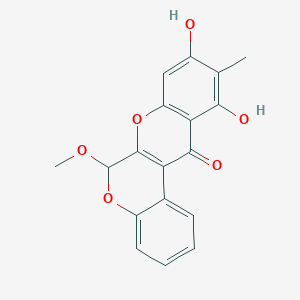
boeravinone A
Übersicht
Beschreibung
Boeravinone A is a naturally occurring rotenoid compound isolated from the roots of the plant Boerhaavia diffusaThis compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Wirkmechanismus
Target of Action
Boeravinone A, like its analog Boeravinone B, is believed to primarily target the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein (P-gp) . The NorA efflux pump is responsible for the extrusion of harmful substances, including antibiotics, out of bacterial cells, contributing to multidrug resistance . P-gp is a protein located in the cell membrane and plays a crucial role in the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
This compound is likely to interact with its targets by inhibiting their function. For instance, Boeravinone B has been shown to reduce the efflux of ethidium bromide, a substrate of the NorA efflux pump, thereby increasing its accumulation inside the bacterial cells . This suggests that this compound may also act as an efflux pump inhibitor, preventing the expulsion of antibiotics from bacterial cells and thereby enhancing their efficacy .
Biochemical Pathways
By inhibiting efflux pumps like NorA and P-gp, this compound could potentially disrupt the normal functioning of these pathways, leading to an accumulation of certain substances within the cells .
Pharmacokinetics
Given its potential role as a p-gp inhibitor, it may influence the bioavailability of other drugs by reducing their efflux from cells .
Result of Action
The inhibition of efflux pumps by this compound could lead to an increased intracellular concentration of certain substances, including antibiotics. This could enhance the efficacy of these substances by allowing them to reach their targets more effectively . Moreover, this compound might also inhibit biofilm formation, thereby preventing bacterial entry into macrophages .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the extraction process of Boeravinone B from Boerhavia diffusa roots was found to be optimized at specific temperatures, times, and solvent concentrations . Similar factors might also influence the action, efficacy, and stability of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boeravinone A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Boerhaavia diffusa using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Boerhaavia diffusa roots. The extraction process is optimized to maximize yield, often using a combination of solvents and specific extraction conditions such as temperature and time .
Analyse Chemischer Reaktionen
Types of Reactions
Boeravinone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Exhibits significant antioxidant and anti-inflammatory properties, making it useful in biological studies.
Medicine: Demonstrates hepatoprotective effects, making it a potential candidate for liver-related treatments.
Industry: Used in the development of natural health products and supplements
Vergleich Mit ähnlichen Verbindungen
Compared to these compounds, boeravinone A is unique due to its specific molecular structure and its potent antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Boeravinone B
- Boeravinone C
- Boeravinone D
- Boeravinone E
- Boeravinone F
Eigenschaften
IUPAC Name |
9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGITRXQUOAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


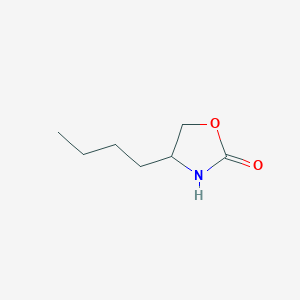
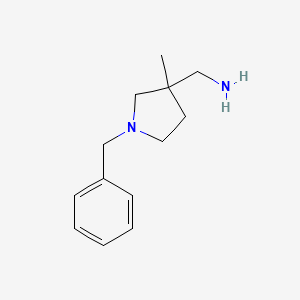

![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)
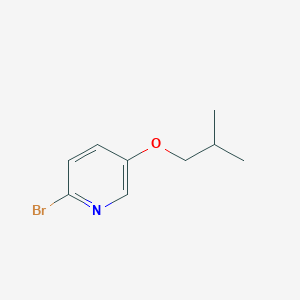
![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)
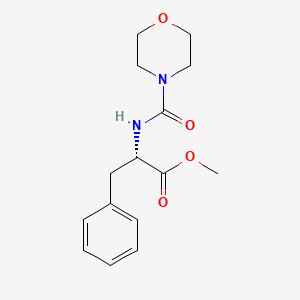
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
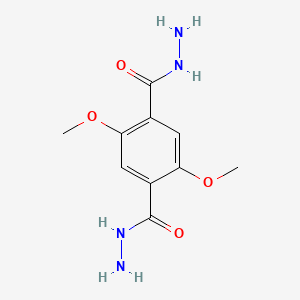
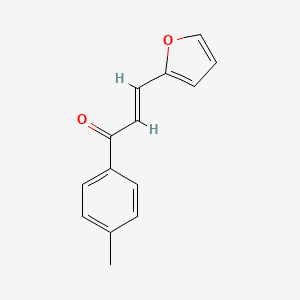
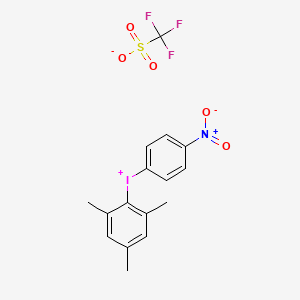

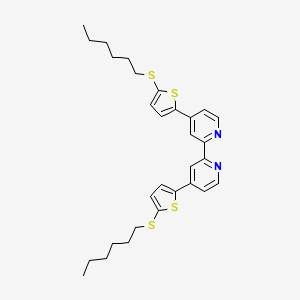
![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
